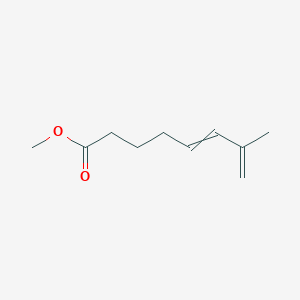
Methyl 7-methylocta-5,7-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-methylocta-5,7-dienoate is an organic compound with the molecular formula C10H16O2. It is a methyl ester derivative of 7-methylocta-5,7-dienoic acid. This compound is of interest due to its unique structure, which includes a conjugated diene system, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methylocta-5,7-dienoate typically involves the esterification of 7-methylocta-5,7-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Methyl 7-methylocta-5,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: this compound can be oxidized to form 7-methylocta-5,7-dienoic acid or 7-methylocta-5,7-dienal.
Reduction: Reduction yields 7-methylocta-5,7-dienol.
Substitution: Halogenated derivatives such as 7-bromo-7-methylocta-5,7-dienoate can be formed.
科学的研究の応用
Methyl 7-methylocta-5,7-dienoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and polymer additives.
作用機序
The mechanism of action of Methyl 7-methylocta-5,7-dienoate involves its interaction with specific molecular targets, such as enzymes and receptors. The conjugated diene system allows the compound to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
類似化合物との比較
Similar Compounds
- Methyl 7-methylocta-2,4-dienoate
- Ethyl 7-methylocta-5,7-dienoate
- Methyl 7-methylocta-5,7-dienal
Uniqueness
Methyl 7-methylocta-5,7-dienoate is unique due to its specific conjugated diene system and ester functionality, which provide distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various chemical processes.
特性
CAS番号 |
185410-87-1 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
methyl 7-methylocta-5,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-5-4-6-8-10(11)12-3/h5,7H,1,4,6,8H2,2-3H3 |
InChIキー |
JSHYLBIPONKEEL-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=CCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
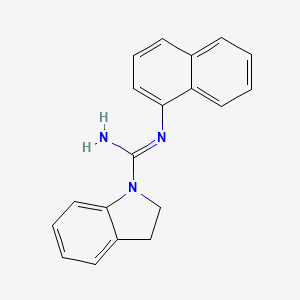
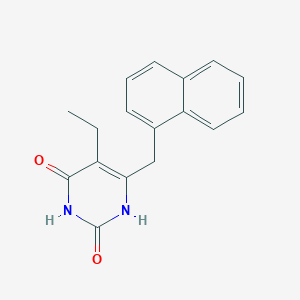
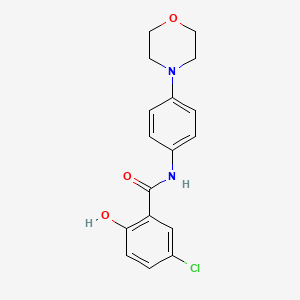
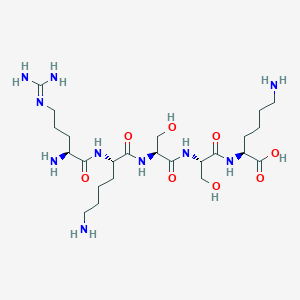
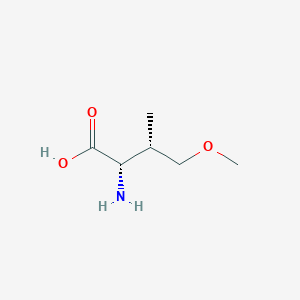
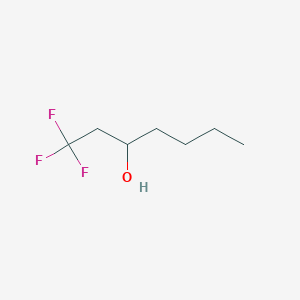
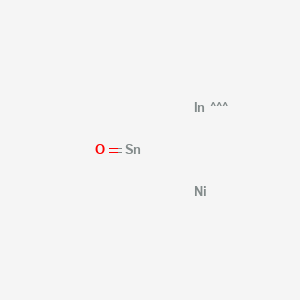
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
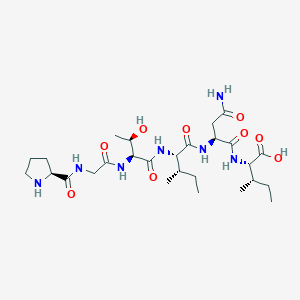
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
